molecular formula C14H19NO6S B1305753 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid CAS No. 304694-75-5

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid

Cat. No. B1305753
CAS RN: 304694-75-5
M. Wt: 329.37 g/mol
InChI Key: FPEVGZPSPNACMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid (6-DHSH) is a novel compound that has recently been gaining attention in the scientific community due to its potential applications in various areas of research. 6-DHSH is a sulfur-containing derivative of benzo[1,4]dioxine, a naturally occurring molecule found in many plants and fungi. 6-DHSH is a versatile compound that has been used in a variety of laboratory experiments and has shown promise in a number of scientific applications.

Scientific Research Applications

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid has been used in a variety of scientific research applications, including the study of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. The compound has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase-A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid has also been studied for its potential to act as an anti-inflammatory agent, as well as a potential treatment for depression and anxiety.

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of MAO-A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is thought to increase the availability of these neurotransmitters in the brain, which may lead to an antidepressant effect.
Biochemical and Physiological Effects
6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid has been studied for its potential to act as an inhibitor of MAO-A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is thought to increase the availability of these neurotransmitters in the brain, which may lead to an antidepressant effect. In addition, 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid has been studied for its potential to act as an anti-inflammatory agent, as well as a potential treatment for depression and anxiety.

Advantages and Limitations for Lab Experiments

The main advantage of 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is that it is a relatively simple compound to synthesize, and it is relatively inexpensive. In addition, 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is a versatile compound that has been used in a variety of laboratory experiments and has shown promise in a number of scientific applications. However, the compound has not yet been extensively studied, so there is still much to be learned about its mechanism of action and potential therapeutic applications.

Future Directions

The potential future directions for research involving 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid are numerous. One potential direction is to further study the compound’s mechanism of action, as well as its biochemical and physiological effects. In addition, further studies could be conducted to explore the compound’s potential therapeutic applications, such as its potential to act as an inhibitor of MAO-A, an anti-inflammatory agent, or a potential treatment for depression and anxiety. Finally, further research could be conducted to explore the compound’s potential as a drug delivery system, as well as its potential applications in other areas of research.

Synthesis Methods

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid can be synthesized using a variety of methods, including the oxidation of benzo[1,4]dioxine with sulfuric acid, the reaction of benzo[1,4]dioxine with thionyl chloride, and the reaction of benzo[1,4]dioxine with sodium sulfinate. The most common method of synthesizing 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is the reaction of benzo[1,4]dioxine with sulfuric acid. This method involves the oxidation of benzo[1,4]dioxine with sulfuric acid, followed by the addition of hexanoic acid and a base such as sodium hydroxide. The reaction produces 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid in a yield of approximately 70%.

properties

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6S/c16-14(17)4-2-1-3-7-15-22(18,19)11-5-6-12-13(10-11)21-9-8-20-12/h5-6,10,15H,1-4,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEVGZPSPNACMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386249
Record name 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802110
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid

CAS RN

304694-75-5
Record name 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.